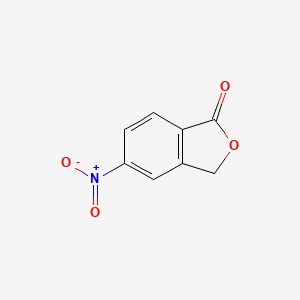

5-Nitroisobenzofuran-1(3H)-one

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to the field of chemistry and are present in a vast number of biologically active molecules. openmedicinalchemistryjournal.com Five-membered heterocyclic rings, in particular, are key components in many pharmaceutical drugs, influencing their biological activity, potency, and pharmacokinetic properties. nih.gov The isobenzofuran-1(3H)-one scaffold, also known as a phthalide (B148349), is a bicyclic system formed by the fusion of a γ-lactone with a benzene (B151609) ring. csic.es This core structure is found in various natural products and synthetic compounds that exhibit a range of biological activities. csic.esresearchgate.net

The introduction of a nitro group onto the isobenzofuranone framework, as seen in 5-Nitroisobenzofuran-1(3H)-one, significantly alters the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which influences the compound's reactivity in various chemical reactions, including electrophilic substitution and reduction. This functionalization makes nitro-substituted isobenzofuranones like the 5-nitro isomer valuable intermediates in the synthesis of more complex molecules.

Evolution of Research Trajectories Pertaining to Isobenzofuran-1(3H)-one Scaffolds and their Nitro-Substituted Derivatives

Research into isobenzofuran-1(3H)-one and its derivatives has a long history, with early investigations into these heterocyclic lactone systems dating back to the early 20th century. The synthesis and study of these compounds have evolved significantly over time, driven by the pursuit of new therapeutic agents and novel synthetic methodologies.

Initially, research focused on the isolation of naturally occurring isobenzofuranones and the development of fundamental synthetic routes. Over the decades, the focus has expanded to include the systematic exploration of substituted derivatives, including those with nitro groups. The demand for novel bioactive molecules in the pharmaceutical industry has been a major catalyst for this research.

More recently, research has highlighted the potential of nitro-substituted isobenzofuranones in various therapeutic areas. For instance, some nitroisobenzofuranone derivatives have been investigated for their antimicrobial properties. researchgate.net Specifically, 4-nitroisobenzofuran-1(3H)-one has been identified as an inhibitor of Staphylococcus aureus. researchgate.net Furthermore, the isobenzofuranone scaffold has been explored for its potential in developing antiviral agents, such as inhibitors for the West Nile Virus protease. plos.orgnih.gov The versatility of the isobenzofuranone core is also demonstrated by its use in the synthesis of inhibitors for RAS family proteins, which are implicated in cancer. google.com

Structural Elucidation and Nomenclatural Conventions for this compound and Related Isomers

The systematic name for this compound clearly defines its structure. "Isobenzofuran-1(3H)-one" denotes the core bicyclic lactone structure. The "(3H)" indicates that the carbon at position 3 is saturated with two hydrogen atoms. The "5-Nitro" prefix specifies that a nitro group (NO₂) is attached to the 5th carbon atom of the benzene ring.

It is crucial to distinguish this compound from its positional isomers, where the nitro group is located at different positions on the aromatic ring. These include:

4-Nitroisobenzofuran-1(3H)-one: The nitro group is at the 4-position. sigmaaldrich.compharmaffiliates.com

6-Nitroisobenzofuran-1(3H)-one: The nitro group is at the 6-position. sigmaaldrich.combldpharm.com

7-Nitroisobenzofuran-1(3H)-one: The nitro group is at the 7-position. lookchem.com

Each isomer possesses unique physical and chemical properties due to the different electronic environment created by the position of the nitro group. According to IUPAC nomenclature guidelines, the numbering of the isobenzofuranone ring system dictates the specific naming of these isomers. qmul.ac.uk

Below is a table summarizing the key properties of this compound and its related isomers.

| Property | This compound | 4-Nitroisobenzofuran-1(3H)-one | 6-Nitroisobenzofuran-1(3H)-one | 7-Nitroisobenzofuran-1(3H)-one |

| CAS Number | 67081-02-1 bldpharm.com | 65399-18-0 sigmaaldrich.com | 610-93-5 sigmaaldrich.combldpharm.com | 42760-46-3 lookchem.com |

| Molecular Formula | C₈H₅NO₄ bldpharm.com | C₈H₅NO₄ sigmaaldrich.com | C₈H₅NO₄ sigmaaldrich.combldpharm.com | C₈H₅NO₄ lookchem.com |

| Molecular Weight | 179.13 g/mol bldpharm.com | 179.13 g/mol sigmaaldrich.com | 179.13 g/mol sigmaaldrich.com | 179.132 g/mol lookchem.com |

| IUPAC Name | 5-nitro-2-benzofuran-1(3H)-one | 4-nitro-2-benzofuran-1(3H)-one sigmaaldrich.com | 6-nitro-2-benzofuran-1(3H)-one sigmaaldrich.com | 7-nitro-2-benzofuran-1(3H)-one lookchem.com |

Table 1: Properties of Nitroisobenzofuran-1(3H)-one Isomers

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCQAOSVHLEFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitroisobenzofuran 1 3h One

Classical Approaches to the Isobenzofuran-1(3H)-one System

The foundational methods for constructing the isobenzofuran-1(3H)-one core, often referred to as the phthalide (B148349) ring system, have traditionally relied on multi-step sequences starting from readily available aromatic precursors. These classical routes involve key transformations to introduce the necessary functional groups and facilitate the final ring closure.

Multi-Step Synthesis from Precursor Aromatic Compounds

A common strategy for the synthesis of substituted isobenzofuran-1(3H)-ones involves the use of precursor aromatic compounds that are methodically functionalized. In the case of 5-Nitroisobenzofuran-1(3H)-one, a logical starting material is a benzene (B151609) derivative bearing a nitro group and other functionalities that can be converted into the lactone ring. One such key precursor is 2-formyl-5-nitrobenzoic acid. nih.gov

The synthesis of this precursor can be conceptualized from related nitro-substituted aromatic compounds. For instance, the oxidation of a methyl group at the 2-position of a nitrotoluene derivative can yield the required carboxylic acid and aldehyde functionalities. While specific multi-step routes to 2-formyl-5-nitrobenzoic acid are not extensively detailed in readily available literature, the general principles of aromatic chemistry, such as selective oxidation and functional group interconversion, are well-established.

Cyclization Reactions in the Formation of the this compound Core

The critical step in the synthesis of this compound is the cyclization of a suitable precursor, such as 2-formyl-5-nitrobenzoic acid. This intramolecular reaction forms the five-membered lactone ring characteristic of the isobenzofuranone system. The presence of both a carboxylic acid and an aldehyde group on the same aromatic ring allows for a condensation reaction to occur, leading to the formation of the cyclic ester.

This type of lactonization can often be achieved by the reduction of the aldehyde group to a hydroxymethyl group, followed by an acid-catalyzed intramolecular esterification. Alternatively, direct reductive lactonization of the formyl-benzoic acid can be employed. The presence of the electron-withdrawing nitro group at the 5-position can influence the reactivity of the aromatic ring and the functional groups involved in the cyclization, potentially requiring carefully optimized reaction conditions. An analogous process has been observed in the in situ lactonization that generates the isomeric 4-nitroisobenzofuran-1(3H)-one. organic-chemistry.org

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, the field of chemical synthesis has seen a significant shift towards the development of more efficient and environmentally friendly methods. These advanced strategies often employ catalysts to improve reaction rates and selectivity, and they incorporate the principles of green chemistry to minimize waste and energy consumption.

Catalytic Routes in this compound Synthesis

Catalysis offers a powerful tool for enhancing the efficiency of isobenzofuranone synthesis. While specific catalytic methods for this compound are not extensively documented, general catalytic approaches for the formation of the isobenzofuranone core can be considered. These often focus on facilitating the key C-O bond formation in the lactonization step.

Various catalysts have been explored for the synthesis of the broader isobenzofuranone family. For instance, metal-free dehydrogenative lactonization of 2-arylbenzoic acids has been achieved using photoredox catalysis. nih.govscispace.com Additionally, copper-catalyzed aerobic oxidative lactonization of diols is another approach to form lactone rings. organic-chemistry.org The application of such catalytic systems to a substrate like 2-formyl-5-nitrobenzoic acid would require careful consideration of the compatibility of the catalyst with the nitro group. The development of chemoselective catalysts that can operate under mild conditions is a key area of research in this field.

| Catalyst Type | General Application in Lactone Synthesis | Potential Relevance for this compound |

| Photoredox Catalysts | Dehydrogenative lactonization of 2-arylbenzoic acids nih.govscispace.com | Could potentially be adapted for the cyclization of a suitable precursor. |

| Copper Catalysts | Aerobic oxidative lactonization of diols organic-chemistry.org | A diol precursor derived from a nitro-substituted aromatic could be a viable substrate. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound through various techniques, including the use of alternative energy sources and more environmentally benign reaction media.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique utilizes microwave energy to directly and efficiently heat the reaction mixture. nih.gov

The application of microwave irradiation to the synthesis of isobenzofuranones and related heterocyclic compounds has been reported. nih.govconnectjournals.com For the synthesis of this compound, a microwave-assisted cyclization of 2-formyl-5-nitrobenzoic acid could offer a more sustainable alternative to traditional heating methods. nih.gov The rapid and uniform heating provided by microwaves could potentially overcome the deactivating effect of the nitro group and promote an efficient lactonization. nih.govresearchgate.net This approach aligns with the green chemistry principles of enhancing energy efficiency and reducing reaction times. nih.govmdpi.comjddhs.com

| Synthesis Step | Conventional Method | Microwave-Assisted Method | Potential Advantages of Microwave Approach |

| Lactonization | Prolonged heating with conventional methods | Rapid heating under microwave irradiation | Reduced reaction time, potentially higher yield, energy efficiency. nih.govresearchgate.net |

Solvent-Free or Environmentally Benign Solvent Conditions

The synthesis of isobenzofuran-1(3H)-one scaffolds, including the 5-nitro derivative, has increasingly moved towards greener methodologies that eliminate or replace hazardous organic solvents. These approaches not only reduce environmental impact but can also enhance reaction rates and simplify product purification.

One prominent environmentally benign solvent is subcritical water. researchgate.netulakbim.gov.tr At elevated temperatures (e.g., 120 °C) and pressures, water's polarity decreases, making it an effective medium for organic reactions. researchgate.net The oxidation of indane derivatives to isobenzofuran-1(3H)-ones has been successfully demonstrated in subcritical water using molecular oxygen as the oxidant. researchgate.netulakbim.gov.tr This method is notable for being catalyst-free, simple, and economically viable, representing a significant advancement in environmentally conscious synthesis. researchgate.net

Solvent-free conditions, often coupled with microwave irradiation, offer another powerful green alternative. researchgate.net The synthesis of isobenzofuran-1(3H)-ones from 2-carboxybenzaldehyde (B143210) and various ketones has been achieved using sulphamic acid as a catalyst under solvent-free conditions. researchgate.net Microwave-assisted synthesis, in particular, dramatically reduces reaction times from hours to minutes and can lead to improved yields compared to conventional heating methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of Isobenzofuran-1(3H)-ones researchgate.net

| Method | Catalyst | Temperature | Duration |

| Conventional Heating | Sulphamic Acid (20 mol%) | 120°C | 105–120 min |

| Microwave Irradiation | Sulphamic Acid (20 mol%) | 80°C | 2 min |

These methodologies highlight a clear path toward the sustainable production of this compound by minimizing solvent-related waste and energy consumption.

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com The ideal reaction has a 100% atom economy, where all atoms from the starting materials are found in the product, generating no waste. primescholars.commsd-life-science-foundation.or.jp This concept is crucial for designing sustainable synthetic routes to this compound.

Reactions that are inherently atom-economical include additions, cycloadditions, and rearrangements. nih.govnih.gov In contrast, substitution and elimination reactions are typically less economical as they generate byproducts that constitute waste. nih.gov For the synthesis of the isobenzofuranone core, strategies should be designed to maximize the incorporation of atoms.

For instance, a hypothetical synthesis of this compound starting from 5-nitro-2-vinylbenzamide could proceed through an electrochemical cyclization. Such methods can be highly atom-economical, avoiding the need for external oxidants or transition metal catalysts that would otherwise contribute to the waste stream. Another approach involves the redox isomerization of a substituted propargyl alcohol, which represents a simple addition followed by an isomerization, a highly atom-economic sequence. msd-life-science-foundation.or.jp

Conversely, classical multistep syntheses that rely on protecting groups or involve stoichiometric reagents with poor leaving groups (e.g., Wittig or Grignard reactions) tend to have low atom economy and generate significant chemical waste. msd-life-science-foundation.or.jpnih.gov The E-factor, which quantifies the mass ratio of waste to the desired product, is often high in the fine chemical and pharmaceutical industries, underscoring the need for more atom-economical processes. nih.gov By prioritizing catalytic, addition-based pathways, the production of this compound can be made significantly more efficient and environmentally friendly, minimizing resource depletion and waste generation. jocpr.com

Optimization of Reaction Parameters and Yields for this compound Preparations

Optimizing reaction parameters such as temperature, time, catalyst concentration, and reactant ratios is fundamental to maximizing product yield and purity while minimizing costs and environmental impact. rsc.orgechemcom.com For the preparation of this compound, several factors can be fine-tuned based on analogous syntheses.

The choice between conventional heating and microwave irradiation can have a profound effect on reaction efficiency. As shown in the solvent-free synthesis of isobenzofuranones, microwave heating can reduce reaction times from nearly two hours to just two minutes, a significant process intensification. researchgate.net

Temperature and reaction time are interdependent variables. In the synthesis of 5,5'-methylenebis(salicylaldehyde), a response surface methodology analysis showed that yield increased rapidly with both time and temperature up to an optimal point. echemcom.com A similar optimization would be necessary for this compound to find the ideal balance that maximizes conversion without promoting side reactions or product decomposition.

Purification is a critical step where yields can be significantly impacted, especially when dealing with regioisomers. google.com The optimization of the purification process for the analogous 5-phenoxy-1(3H)-isobenzofuranone from an 83:17 mixture of 5- and 6-isomers demonstrates the importance of solvent selection. google.com Different solvents and techniques (slurry vs. recrystallization) lead to varying recovery and purity levels.

Table 2: Optimization of Purification Yield for 5-Phenoxy-1(3H)-isobenzofuranone from a Regioisomeric Mixture google.com

| Purification Solvent | Initial Isomer Ratio (5- / 6-) | Final Purity of 5-isomer | Purification Yield |

| Methanol | 83:17 | 97.0% | 61.8% |

| Toluene | 83:17 | 99.3% | 46.0% |

| MTBE | 83:17 | 99.2% | 54.0% |

| 80% Acetonitrile/Water | 83:17 | 99.5% | 45.0% |

| 95% Ethanol (B145695) | 83:17 | 97.2% | 41.0% |

Chemical Reactivity and Mechanistic Investigations of 5 Nitroisobenzofuran 1 3h One

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that strongly influences the molecule's reactivity. It can be readily transformed into other functional groups or can activate the aromatic ring for specific reactions.

Reduction Reactions to Amino-Substituted Isobenzofuranones

The most common transformation of the nitro group in 5-Nitroisobenzofuran-1(3H)-one is its reduction to an amino group, yielding 5-Aminoisobenzofuran-1(3H)-one. manipal.edupharmaffiliates.com This product, also known as 5-aminophthalide, is a valuable synthetic intermediate. manipal.eduresearchgate.net The reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using dissolving metals.

Catalytic hydrogenation is a widely applied and efficient process for the reduction of nitroarenes. researchgate.net This method typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation are palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. These reactions are generally clean and produce high yields of the corresponding amine. While specific studies detailing the catalytic hydrogenation of this compound are not abundant, the methodology is standard for nitro group reduction on aromatic rings. researchgate.net

Chemical reduction offers an alternative to catalytic hydrogenation. Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents and Conditions | General Applicability |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate | High efficiency, clean reaction, mild conditions. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl in aqueous or alcoholic media | Cost-effective, widely used in industrial processes. |

| Transfer Hydrogenation | Ammonium formate, hydrazine, or cyclohexene (B86901) with a Pd/C catalyst | Avoids the use of gaseous hydrogen. |

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Nitro Moiety

The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its strong electron-withdrawing nature polarizes the aromatic ring, making the carbon atoms at the ortho and para positions electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org In this compound, the nitro group at the C-5 position activates the C-4 and C-6 positions for nucleophilic attack.

In a typical SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The reaction proceeds if there is a suitable leaving group, such as a halide, at the position of attack. The aromaticity of the ring is restored upon the departure of this leaving group. wikipedia.org

Furthermore, under certain conditions, the nitro group itself can function as the leaving group. rsc.orgresearchgate.net This is particularly common in reactions with potent nucleophiles or when the aromatic system is highly activated. For this compound, this would involve a nucleophile attacking the C-5 position, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). The feasibility of such a reaction depends on the nucleophile's strength and the reaction conditions. Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiols.

Reactivity of the Lactone Ring System

The isobenzofuran-1(3H)-one structure contains a five-membered lactone ring, which is a cyclic ester. The reactivity of this ring system primarily involves reactions at the electrophilic carbonyl carbon and cleavage of the endocyclic C-O bond.

Ring-Opening and Ring-Closing Reactions of the Isobenzofuran-1(3H)-one Lactone

The lactone ring can undergo ring-opening through hydrolysis under either acidic or basic conditions. researchgate.net

Base-catalyzed hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond and, after acidification, forms the corresponding carboxylate and alcohol functionalities. For this compound, this reaction yields 2-(hydroxymethyl)-5-nitrobenzoic acid.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a similar ring-opened product after a series of proton transfers.

The reverse of this process, lactonization, is a ring-closing reaction used to synthesize the isobenzofuranone core. nih.gov The cyclization of 2-(hydroxymethyl)benzoic acid derivatives via intramolecular esterification, typically under acidic conditions (e.g., using p-toluenesulfonic acid), yields the lactone ring. nih.gov The synthesis of the related 5-nitro-1-benzofuran-2(3H)-one is achieved through a similar lactonization of 2-hydroxyphenylacetic acid. nih.gov

Electrophilic and Nucleophilic Reactions at the Lactone Carbonyl

The carbonyl carbon of the lactone is electrophilic and serves as a site for nucleophilic attack. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl group. This typically results in the opening of the lactone ring to form a diol after an acidic workup.

Weaker nucleophiles can also react at the carbonyl center, often requiring acid catalysis to activate the carbonyl group. medipol.edu.tr For instance, the reaction of isobenzofuran-1(3H)-one with imines in the presence of an acid catalyst involves the nucleophilic attack of the imine nitrogen on the protonated carbonyl carbon, leading to the formation of more complex heterocyclic systems. medipol.edu.tr

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org However, the benzene ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitro group and the lactone ring's carbonyl functionality.

Directing Effects: The nitro group is a strong deactivating group and a powerful meta-director. It will direct incoming electrophiles to the C-4 and C-6 positions. The fused lactone ring also influences regioselectivity. The ether-like oxygen atom is an activating, ortho, para-director (directing to C-4 and C-7), while the carbonyl group is a deactivating, meta-director.

The combined effect of these substituents makes the aromatic ring highly electron-deficient and thus resistant to electrophilic substitution. libretexts.org Any SEAr reaction, such as further nitration, halogenation, or sulfonation, would require harsh reaction conditions. The regiochemical outcome would be complex, as the directing effects of the nitro group (to C-4, C-6) and the lactone's ether oxygen (to C-4, C-7) are competing. The synthesis of this compound itself via the nitration of isobenzofuran-1(3H)-one demonstrates that the C-5 position is reactive to electrophiles before the deactivating nitro group is introduced. nih.gov

Table 2: Summary of Chemical Reactivity

| Functional Group | Reaction Type | Description | Typical Products |

|---|---|---|---|

| Nitro Group | Reduction | Conversion of the nitro group to an amine using catalysts or chemical reductants. | 5-Aminoisobenzofuran-1(3H)-one |

| Nitro Group / Benzene Ring | Nucleophilic Aromatic Substitution (SNAr) | The nitro group activates the ring for nucleophilic attack or acts as a leaving group. | Substituted isobenzofuranone derivatives |

| Lactone Ring | Ring-Opening (Hydrolysis) | Cleavage of the ester bond under acidic or basic conditions. | 2-(hydroxymethyl)-5-nitrobenzoic acid |

| Lactone Carbonyl | Nucleophilic Addition | Attack by nucleophiles on the electrophilic carbonyl carbon, often leading to ring-opening. | Diols or other ring-opened adducts |

| Benzene Ring | Electrophilic Aromatic Substitution (SEAr) | Substitution of an aromatic hydrogen by an electrophile. Highly disfavored due to deactivation. | Further substituted nitroisobenzofuranones (low yield) |

Rearrangement Reactions and Fragmentations Involving the this compound Skeleton

The structural framework of this compound is susceptible to rearrangement and fragmentation reactions under specific conditions, such as those encountered in mass spectrometry or under thermal or photochemical stimulation.

Fragmentation Pathways: Mass spectrometry is a key technique for studying the fragmentation of molecules. For nitrogen-containing heterocyclic compounds, the fragmentation patterns can be complex but often involve characteristic losses of small neutral molecules or radicals. nih.govresearchgate.net In the case of this compound, the nitro group is a common site for initial fragmentation. The loss of the nitro group (NO₂) is a frequently observed fragmentation pathway for nitroaromatic compounds. nih.gov

Under electron ionization (EI) mass spectrometry, the fragmentation of this compound would likely proceed through several key steps. The initial molecular ion [M]⁺˙ would be formed, and subsequent fragmentation could involve the loss of the nitro group as either a nitrogen dioxide radical (•NO₂) or nitrous acid (HNO₂) if a source of hydrogen is available. nih.gov The lactone ring can also undergo characteristic cleavages, such as the loss of carbon monoxide (CO) or carbon dioxide (CO₂).

A plausible fragmentation pathway is initiated by the cleavage of the C-N bond, leading to the expulsion of •NO₂. The resulting fragment ion could then undergo further decomposition of the isobenzofuranone core. Cross-ring cleavages are also possible, leading to a variety of smaller fragment ions. nih.gov

Illustrative Fragmentation Data from Mass Spectrometry: The following table presents a hypothetical fragmentation pattern for this compound, based on common fragmentation behaviors of related nitroaromatic and heterocyclic compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |

| 179 | [M]⁺˙ (Molecular Ion) | - |

| 133 | [M - NO₂]⁺ | NO₂ |

| 105 | [M - NO₂ - CO]⁺ | NO₂, CO |

| 77 | [C₆H₅]⁺ | NO₂, CO, C₂H₂O |

Note: This table is illustrative and represents plausible fragmentation pathways. Actual experimental data may vary based on the specific conditions of the mass spectrometry experiment.

Rearrangement Reactions: While specific rearrangement reactions extensively studied for this compound are not widely documented, the isobenzofuranone skeleton can, in principle, participate in rearrangements typical of lactones and esters. For instance, under strongly acidic conditions, rearrangements involving the lactone ring could be envisioned, although the presence of the deactivating nitro group would likely influence the reactivity. Rearrangements of aromatic nitro compounds themselves, such as the migration of a nitro group, have been observed under stringent acidic conditions for other molecules like nitroanilines. rsc.org However, such rearrangements for this compound are not commonly reported.

Radical Chemistry and Single Electron Transfer (SET) Processes Pertaining to this compound

The electron-withdrawing nature of the nitro group makes this compound a candidate for participating in radical chemistry, particularly through single electron transfer (SET) processes.

Nitroaromatic compounds are known to be reduced via single-electron transfer to form nitro radical anions. nih.govnih.govacs.org This process can be initiated by chemical reductants or through electrochemical methods. rsc.org The formation of the nitro radical anion, [ArNO₂]⁻˙, is a key step in the biological activity and toxicity of many nitroaromatic compounds. nih.govnih.gov These radical anions can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. rsc.orgnih.gov

Once formed, this radical anion can participate in a variety of subsequent reactions. In the presence of oxygen, it can transfer an electron to O₂ to form the superoxide (B77818) radical (O₂⁻˙), regenerating the parent nitro compound in a process known as redox cycling. nih.gov This can lead to the generation of reactive oxygen species.

Recent research has highlighted the importance of nitro-involved radical reactions in organic synthesis, providing pathways to a variety of functionalized molecules. rsc.org While specific applications involving this compound in this context are not detailed, the fundamental principles suggest its potential for such reactivity.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The detailed understanding of the reaction mechanisms for processes involving this compound requires a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic analysis provides crucial information about the rates of chemical reactions and the factors that influence them. For instance, studying the rate of hydrolysis of the lactone ring in this compound under varying pH conditions can help to elucidate the mechanism of this reaction. Such studies often involve monitoring the change in concentration of the reactant or a product over time, typically using a spectroscopic method like UV-Vis spectrophotometry. semanticscholar.org

The rate law for a reaction, determined through kinetic experiments, provides insight into the molecularity of the rate-determining step. For example, a reaction rate that is first-order in both the substrate and a nucleophile suggests a bimolecular mechanism.

Illustrative Kinetic Data for a Hypothetical Reaction: The following table shows hypothetical kinetic data for the reaction of this compound with a nucleophile, illustrating how rate constants can be determined.

| Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.0 x 10⁻⁵ |

| 0.02 | 0.01 | 2.0 x 10⁻⁵ |

| 0.01 | 0.02 | 2.0 x 10⁻⁵ |

Note: This data is for illustrative purposes to demonstrate the principles of kinetic analysis and does not represent actual experimental results for this compound.

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying reactants, products, and any transient intermediates in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the starting materials and products. Changes in the NMR spectra over the course of a reaction can provide evidence for the formation of intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For reactions involving this compound, changes in the characteristic absorption bands for the carbonyl group of the lactone and the nitro group can be monitored.

Mass Spectrometry (MS): As discussed in section 3.4, MS is crucial for determining the molecular weight of compounds and for analyzing their fragmentation patterns, which can provide structural information.

UV-Vis Spectroscopy: The aromatic nature of this compound allows for the use of UV-Vis spectroscopy to monitor reactions, as changes in the conjugation of the system will lead to shifts in the absorption maxima. researchgate.net This is particularly useful for kinetic studies.

Electron Spin Resonance (ESR) Spectroscopy: For radical reactions, ESR is the primary technique used to detect and characterize paramagnetic species like the nitro radical anion. rsc.orgnih.gov

Mechanistic studies often involve a combination of these techniques. For example, a multi-step reaction mechanism might be investigated using UV/vis spectroscopy to follow the kinetics, with the spectra of intermediates and products being determined through global data fitting and singular value decomposition. rsc.org

Derivatization and Structural Modifications of 5 Nitroisobenzofuran 1 3h One

Synthesis of Substituted 5-Nitroisobenzofuran-1(3H)-one Analogs

The synthesis of analogs of this compound is achieved by applying established methods for phthalide (B148349) synthesis to starting materials that already contain the 5-nitro substituent or by modifying the core structure post-synthesis. Key strategies primarily target the C-3 position of the lactone ring and the aromatic nucleus.

One common approach involves the condensation of a 2-formyl-5-nitrobenzoic acid with various nucleophiles. For instance, reacting the parent compound, o-phthalaldehydic acid, with primary heterocyclic amines affords 3-substituted N-(3-phthalidyl) amines in good yields. imjst.org This method can be directly adapted to a 5-nitro substituted starting material to produce a library of 3-amino analogs.

Another versatile strategy focuses on creating exocyclic double bonds at the C-3 position. A multi-step synthesis route starting from a substituted 2-methylbenzoic acid can yield 3-methyleneisobenzofuran-1(3H)-one derivatives. sioc-journal.cn This process involves esterification, radical bromination, nucleophilic substitution with triphenylphosphine, a Wittig reaction, hydrolysis, and finally, a cyclization reaction to form the desired product. sioc-journal.cn Applying this sequence to 5-nitro-2-methylbenzoic acid would yield 5-nitro-3-methyleneisobenzofuran-1(3H)-one, a valuable intermediate for further functionalization.

Furthermore, substituted isobenzofuran-1(3H)-ones can be prepared through the condensation of 2-carboxybenzaldehydes with ketones under the catalysis of sulphamic acid, a method that works under both conventional heating and microwave irradiation. researchgate.net The conversion of o-alkylbenzoic acids into their corresponding phthalides using an NaBrO₃/NaHSO₃ system also represents an efficient one-step method for generating the core structure. nih.gov

Table 1: Synthetic Methods for Substituted Isobenzofuran-1(3H)-one Analogs

| Method | Starting Material(s) | Key Reagents/Conditions | Position of Substitution | Ref. |

|---|---|---|---|---|

| Nucleophilic Substitution | o-Phthalaldehydic acid derivative | Primary heterocyclic amines | C-3 | imjst.org |

| Wittig & Cyclization | 2-Methylbenzoic acid derivative | NBS, PPh₃, I₂, DBU | C-3 (methylene) | sioc-journal.cn |

| Ketone Condensation | 2-Carboxybenzaldehyde (B143210) derivative, Ketone | Sulphamic acid, 80-120°C | C-3 | researchgate.net |

| Oxidative Cyclization | o-Alkylbenzoic acid derivative | NaBrO₃ / NaHSO₃ | Aromatic Ring | nih.gov |

| Oxidation of Indanes | Substituted Indane derivative | O₂, H₂O, 120°C | Aromatic Ring | researchgate.net |

Functionalization Strategies at Different Positions of the this compound Core

Functionalization of the this compound core is critical for modulating its physicochemical properties. Strategies can be categorized by the position on the molecule they target.

C-3 Position: The carbon atom at the 3-position is the most common site for functionalization due to its reactivity. As described previously, condensation reactions with primary amines or ketones introduce diverse substituents directly at this position. imjst.orgresearchgate.net The synthesis of 3-methylene analogs provides a key intermediate, where the exocyclic double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups. sioc-journal.cn

Aromatic Ring: Functionalization of the benzene (B151609) ring is typically achieved by selecting an appropriately substituted starting material prior to the lactone ring formation. For example, beginning a synthesis with a pre-functionalized benzoic acid or indane derivative allows for the preparation of analogs with substituents at the C-4, C-6, or C-7 positions. nih.govresearchgate.net This "bottom-up" approach is generally more efficient than attempting electrophilic aromatic substitution on the pre-formed nitro-substituted phthalide, as the nitro group is a strong deactivating group, making further substitution challenging.

Nitro Group: The nitro group itself can be a point of functionalization. It can be reduced to an amine group (e.g., using reducing agents like SnCl₂ or catalytic hydrogenation), which can then be further modified. This transformation from a 5-nitro to a 5-amino derivative dramatically alters the electronic character of the molecule and provides a chemical handle for reactions such as acylation, alkylation, or diazotization, opening up a vast chemical space for derivatization.

Preparation of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action. While specific examples of hybrids directly incorporating this compound are not prominent in the literature, the principles for their synthesis are well-established.

The creation of such hybrids would require a derivative of this compound bearing a reactive functional group, such as a carboxylic acid, amine, or halide. For instance, a 5-amino derivative (obtained from the reduction of the nitro group) could be coupled with another molecule containing a carboxylic acid via an amide bond. This is a common strategy used in the synthesis of novel bioactive compounds, such as 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives linked to piperazine (B1678402) amides. nih.gov

Alternatively, a this compound analog functionalized with a carboxylic acid on the aromatic ring could be synthesized from a corresponding benzoic acid precursor. This carboxyl group could then be used to form ester or amide linkages with other biologically active molecules, such as alcohols, phenols, or amines. The choice of linker and the coupled pharmacophore would be guided by the desired therapeutic target.

Regioselective Synthesis of Isomeric Nitroisobenzofuran-1(3H)-ones (e.g., 4-, 6-, 7-Nitroisobenzofuran-1(3H)-one)

The position of the nitro group on the aromatic ring is crucial for the molecule's activity. Therefore, the regioselective synthesis of different isomers is of significant interest. The synthetic strategy is dictated by the availability and synthesis of appropriately substituted precursors.

4-Nitroisobenzofuran-1(3H)-one: The synthesis of this isomer has been specifically reported. One effective method involves an in situ lactonization mechanism. researchgate.netrsc.orgnih.gov This approach has been used to generate 4-nitroisobenzofuran-1(3H)-one as a potent inhibitor of multidrug-resistant Staphylococcus aureus. researchgate.netrsc.org An alternative route involves the oxidation of 4-nitro-1H-indene-1,3(2H)-dione, which can be performed in subcritical water with oxygen, to first yield 4-nitroisobenzofuran-1,3-dione (4-nitrophthalic anhydride). researchgate.net This anhydride (B1165640) can then be selectively reduced to the desired 4-nitro phthalide.

6- and 7-Nitroisobenzofuran-1(3H)-one: Specific, optimized syntheses for the 6- and 7-nitro isomers are less commonly detailed, but their preparation follows logical retrosynthetic pathways based on syntheses of other substituted analogs. The synthesis of 6-methoxyisobenzofuran-1(3H)-one, for example, starts from 3-methoxybenzoic acid. nih.gov By analogy, the synthesis of 6-nitroisobenzofuran-1(3H)-one would likely begin with a 3-nitrobenzoic acid derivative, which would be functionalized at the 2-position (e.g., with a hydroxymethyl or equivalent group) before cyclization. Similarly, the 7-nitro isomer would require a 2-nitrobenzoic acid-derived precursor. The key to regioselectivity lies in the unambiguous synthesis of these substituted benzoic acid starting materials, a principle supported by methods that allow for programmable substitution at any position on the benzofuranone core. oregonstate.edu

Table 2: Strategies for Regioselective Synthesis of Nitroisobenzofuran-1(3H)-one Isomers

| Isomer | Precursor Strategy | Key Method / Reaction | Ref. |

|---|---|---|---|

| 4-Nitro | In situ generation | Lactonization mechanism | researchgate.netrsc.orgnih.gov |

| 4-Nitro | Oxidation of substituted indane | Oxidation of 4-Nitro-1H-indene-1,3(2H)-dione | researchgate.net |

| 6-Nitro | Use of a 3-nitrobenzoic acid derivative | Functionalization and cyclization (by analogy) | nih.gov |

| 7-Nitro | Use of a 2-nitrobenzoic acid derivative | Functionalization and cyclization (by analogy) | - |

Computational and Theoretical Studies of 5 Nitroisobenzofuran 1 3h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of "5-Nitroisobenzofuran-1(3H)-one". These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. Key parameters obtained from these studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For "this compound", the presence of the electron-withdrawing nitro group is expected to significantly influence its electronic properties, likely lowering the energies of both the HOMO and LUMO compared to the unsubstituted isobenzofuranone. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic nitro compounds.)

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.8 D |

Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a powerful tool for optimizing the molecular geometry of "this compound" to its lowest energy conformation. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from techniques like X-ray crystallography if available. For instance, a study on novel isobenzofuranones utilized DFT calculations to elucidate their structures, demonstrating the robustness of this approach. researchgate.net

Furthermore, DFT is employed to perform vibrational analysis. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For example, characteristic vibrational frequencies for the nitro group (NO2) and the carbonyl group (C=O) of the lactone ring would be prominent features in the calculated vibrational spectrum of "this compound".

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic nitro compounds.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Symmetric Stretch | NO₂ | 1350 |

| Asymmetric Stretch | NO₂ | 1540 |

| Carbonyl Stretch | C=O (lactone) | 1780 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100 |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational modeling can be used to explore the potential chemical transformations of "this compound". By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the structures of intermediates and transition states. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a chemical process.

For "this compound", such studies could investigate reactions like nucleophilic aromatic substitution on the benzene ring, or reactions involving the lactone functionality. Transition state analysis provides the activation energy for a given reaction step, which is crucial for determining the reaction kinetics. For example, a computational study on the cyclization of benzyl (B1604629) alkynyl sulfides utilized theoretical calculations to rationalize the reaction mechanism. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While "this compound" is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior and conformational flexibility, particularly if it were to interact with other molecules or a solvent. MD simulations model the movement of atoms over time, offering a view of the molecule's behavior in a more realistic environment compared to static quantum chemical calculations. These simulations are particularly useful for understanding how a molecule might bind to a biological target, such as a protein. The conformational landscape of a molecule, which describes the different shapes it can adopt and their relative energies, is crucial for its biological activity.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. For derivatives of "this compound", a QSRR study would involve synthesizing or computationally designing a library of related molecules with varying substituents. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and measuring their reactivity in a specific chemical reaction, a mathematical model can be developed. This model can then be used to predict the reactivity of new, untested derivatives, thereby accelerating the discovery of compounds with desired properties.

Analytical Methodologies for the Characterization of 5 Nitroisobenzofuran 1 3h One

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a fundamental tool for the separation of 5-Nitroisobenzofuran-1(3H)-one from starting materials, byproducts, and other impurities. The choice of technique depends on the scale and purpose of the separation, from large-scale purification to sensitive purity analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. For a polar, aromatic compound like this compound, reverse-phase HPLC (RP-HPLC) is a particularly suitable method for purity assessment.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The separation principle is based on the differential partitioning of the analyte between the two phases. Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds are carried through the column more quickly by the polar mobile phase. The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov This technique is best suited for volatile and thermally stable compounds.

The GC component separates the components of a mixture based on their boiling points and affinity for a stationary phase within a capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. While GC-MS is a potent tool, its application to this compound would depend on the compound's thermal stability and volatility. If the compound is susceptible to degradation at the high temperatures used in the GC injector and column, derivatization may be required to convert it into a more volatile and stable form prior to analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for qualitative analysis in organic synthesis. nih.gov It is invaluable for monitoring the progress of a reaction that produces this compound, identifying the presence of the product, and determining the optimal solvent system for larger-scale purification by column chromatography. tifr.res.inaga-analytical.com.pl

The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica gel. sigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. bitesizebio.com The separated spots are typically visualized under UV light. nih.gov The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. bitesizebio.com

Table 1: Examples of TLC Conditions Used in the Synthesis of Isobenzofuranone Derivatives

| Analyte/Reaction | Stationary Phase | Mobile Phase (Solvent System) | Visualization | Purpose |

|---|---|---|---|---|

| Synthesis of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid nih.gov | Silica Gel | Toluene : Ethyl Acetate = 7.5 : 2.5 | UV Light | Reaction Monitoring |

| Synthesis of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbohydrazide nih.gov | Silica Gel | Toluene : Ethyl Acetate : Diethylamine = 7.5 : 2.5 : 1 | UV Light | Reaction Monitoring |

| Purity check of 3-Substituted Isobenzofuran-1(3-H)-one derivatives imjst.org | Silica Gel-G | Not Specified | Not Specified | Purity Assessment |

For the isolation and purification of this compound on a preparative scale, column chromatography is the most common and effective method. This technique operates on the same principles as TLC but is used to separate larger quantities of material.

In a typical procedure, a glass column is packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. The crude reaction mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (eluent), often predetermined by TLC analysis, is then passed through the column. rsc.org Components of the mixture move down the column at different rates based on their affinity for the stationary phase, allowing for their separation into distinct fractions collected at the column outlet.

Table 2: Exemplary Column Chromatography Conditions for Isobenzofuranone Purification

| Stationary Phase | Eluent (Mobile Phase) | Compound Type Purified |

|---|---|---|

| Silica Gel rsc.org | Petroleum Ether / Ethyl Acetate (PE/EA = 5:1) | General Isobenzofuranone derivatives |

| Silica Gel rsc.org | Petroleum Ether / Ethyl Acetate (PE/EA = 5:1 to 3:1) | General Isobenzofuranone derivatives |

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology and Application, not Specific Data)

Once this compound has been isolated and purified, spectroscopic techniques are employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the structure of organic compounds in solution. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : This technique provides information about the different types of protons present in the molecule and their chemical environments. It reveals the number of distinct proton signals, their chemical shift (position in the spectrum), their integration (relative number of protons), and their splitting pattern (spin-spin coupling), which indicates the number of neighboring protons. This data allows for the precise assignment of protons within the aromatic ring and the methylene group of the isobenzofuranone core.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. While direct experimental spectra for this compound are not extensively reported in publicly available literature, the expected characteristic absorption and scattering bands can be predicted based on the functional groups present in its structure: the nitro group (-NO₂), the lactone carbonyl group (C=O), and the substituted benzene (B151609) ring.

Expected Vibrational Modes:

Nitro Group (-NO₂) Vibrations: Aromatic nitro compounds typically exhibit two distinct and strong stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is expected in the 1500-1570 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) appears in the 1300-1370 cm⁻¹ range. These bands are often intense in the IR spectrum. In the Raman spectrum, the symmetric stretch is usually the more prominent of the two.

Carbonyl (C=O) Stretching: The lactone, a cyclic ester, within the isobenzofuranone ring system will display a strong characteristic C=O stretching vibration. For a five-membered lactone fused to a benzene ring, this band is typically observed at a relatively high wavenumber, generally in the range of 1750-1790 cm⁻¹. The conjugation with the aromatic ring can slightly influence this position.

Aromatic Ring Vibrations: The benzene ring will give rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will also influence the out-of-plane C-H bending vibrations, which are useful for confirming the substitution, and these typically occur in the 650-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Carbonyl (C=O) | Stretch | 1750 - 1790 |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| C-H Out-of-plane Bend | 650 - 900 |

Mass Spectrometry (MS) (e.g., ESI-MS, HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement needed to confirm the elemental formula of this compound, which is C₈H₅NO₄.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 179.02 g/mol ). The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of the Nitro Group: A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group as ·NO₂ (mass of 46) or the loss of ·NO followed by CO. This would result in fragment ions at m/z 133 ([M-NO₂]⁺).

Decarbonylation: The lactone moiety can undergo the loss of a molecule of carbon monoxide (CO, mass of 28).

Combined Losses: Sequential losses of these neutral fragments can also be expected, leading to a complex fragmentation pattern that can be used to piece together the structure of the parent molecule.

| Ion | Proposed Structure | Expected m/z |

| [C₈H₅NO₄]⁺ | Molecular Ion | 179 |

| [C₈H₅O₂]⁺ | [M - NO₂]⁺ | 133 |

| [C₇H₅NO₃]⁺ | [M - CO]⁺ | 151 |

| [C₇H₅O]⁺ | [M - NO₂ - CO]⁺ | 105 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined, offering detailed insights into its molecular geometry and intermolecular interactions. aip.org

The compound crystallizes in the monoclinic space group P2₁/c. aip.org The crystal structure reveals that the isobenzofuranone core is essentially planar. The nitro group lies nearly coplanar with the benzene ring to which it is attached, facilitating electronic conjugation.

In the crystal lattice, the molecules are organized through a combination of π-π stacking interactions between the aromatic rings of adjacent molecules and weak C-H···O hydrogen bonds. aip.org These non-covalent interactions play a crucial role in the stability of the crystal packing.

Crystallographic Data for this compound: aip.org

| Parameter | Value |

| Chemical Formula | C₈H₅NO₄ |

| Formula Weight | 179.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4510 (15) |

| b (Å) | 8.9150 (18) |

| c (Å) | 11.249 (2) |

| β (°) | 93.45 (3) |

| Volume (ų) | 745.9 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Applications of 5 Nitroisobenzofuran 1 3h One As a Chemical Synthon

Utility in the Synthesis of Complex Organic Molecules

5-Nitroisobenzofuran-1(3H)-one serves as a versatile synthon in the assembly of intricate organic structures. The isobenzofuran-1(3H)-one core, commonly known as a phthalide (B148349), is a recurring motif in numerous biologically active natural products and pharmaceutical agents. The presence of the nitro group at the 5-position provides a strategic handle for further chemical modifications, either by its reduction to an amino group or through its influence on the reactivity of the aromatic ring.

One notable application of this compound is in the synthesis of isoindolinone derivatives. The 3-hydroxyisoindolinone framework is a key structural element in various bioactive molecules, including antibacterial compounds like Corollosporine derivatives and the antihypertensive drug Chlortalidone. nih.gov The synthesis of these complex structures can be achieved through reactions that utilize the electrophilic nature of the lactone carbonyl in this compound, which can be readily attacked by primary amines to form the corresponding isoindolinones. This approach offers a convergent and efficient route to these valuable molecular architectures.

The strategic placement of the nitro group also allows for its conversion to other functional groups, thereby expanding the synthetic utility of the phthalide core. For instance, reduction of the nitro group to an amine furnishes 5-aminoisobenzofuran-1(3H)-one, a key intermediate that can be further elaborated into more complex structures through various C-N bond-forming reactions.

Role as a Precursor for Heterocyclic Scaffolds and Related Chemical Structures

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, particularly those containing nitrogen. The reduction of the nitro group to an amine is a pivotal transformation that opens up a plethora of synthetic possibilities for constructing fused and spirocyclic heterocyclic systems.

A significant application in this area is the synthesis of spiro[isobenzofuran-piperidine] derivatives. These spirocyclic compounds are of considerable interest in medicinal chemistry due to their potential as central nervous system agents. The synthesis often involves the reaction of a lithiated derivative of a substituted benzofuran with a piperidone, followed by cyclization. While direct use of the 5-nitro derivative in this specific multi-step synthesis is not explicitly detailed in readily available literature, the analogous 5-amino derivative, obtained from the reduction of this compound, represents a key building block for introducing the isobenzofuranone moiety into such complex spiro-heterocyclic systems.

Furthermore, the reaction of this compound with various primary amines can lead to the formation of N-substituted isoindolinones, which are themselves important heterocyclic scaffolds. nih.gov This reaction proceeds via the opening of the lactone ring by the amine, followed by intramolecular cyclization to form the five-membered lactam ring of the isoindolinone. The versatility of this reaction allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a library of diverse heterocyclic compounds with potential biological activities.

Below is a table summarizing the key heterocyclic scaffolds that can be accessed from this compound:

| Starting Material | Reagents/Conditions | Resulting Heterocyclic Scaffold |

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Further synthetic steps | 5-Aminoisobenzofuran-1(3H)-one derived scaffolds |

| This compound | Primary Amines (R-NH₂) | N-Substituted Isoindolinones |

| 5-Aminoisobenzofuran-1(3H)-one | Piperidones (after appropriate derivatization) | Spiro[isobenzofuran-piperidines] |

Integration into Advanced Materials Research (excluding biological polymers)

The unique chemical properties of this compound and its derivatives suggest their potential for integration into the development of advanced materials, particularly functional polymers. The presence of the nitro group, a well-known photo-responsive moiety, opens up possibilities for creating light-sensitive materials.

One area of interest is the development of photo-responsive polymers. The o-nitrobenzyl group is a classic photolabile protecting group that can be cleaved upon exposure to UV light. While this compound is not a direct o-nitrobenzyl derivative, the nitroaromatic system can still impart photosensitivity to polymers incorporating this unit. This could lead to the design of materials that change their properties, such as solubility or mechanical strength, in response to light, with potential applications in photolithography and controlled-release systems.

Furthermore, the reduction of the nitro group to a diamine precursor opens the door to the synthesis of high-performance polymers like polyamides and polyimides. Aromatic diamines are essential monomers for the production of these thermally stable and mechanically robust materials. By transforming this compound into a suitable diamine monomer, it could be incorporated into the backbone of these polymers. The inherent rigidity of the phthalide unit could contribute to desirable properties such as high glass transition temperatures and dimensional stability. The synthesis of polyimides, for instance, typically involves the two-step poly(amic acid) process, where a dianhydride reacts with a diamine. vt.edu A diamine derived from this compound could be a valuable component in this process, potentially leading to novel polyimides with tailored properties for applications in electronics and aerospace.

Development of Ligands and Catalytic Components Utilizing the this compound Structure

The structural framework of this compound provides a platform for the design and synthesis of novel ligands for metal coordination and the development of catalytic components. The key to this application lies in the transformation of the nitro group into a coordinating amino group, which can then be further modified to create multidentate ligands.

The resulting 5-aminoisobenzofuran-1(3H)-one can serve as a precursor to various ligand types, including Schiff base and aminophenol-based ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands known to form stable complexes with a wide range of transition metals. nih.gov The amino group of 5-aminoisobenzofuran-1(3H)-one can be reacted with suitable carbonyl compounds to generate Schiff base ligands incorporating the isobenzofuranone moiety. These ligands can then be used to synthesize metal complexes with potential catalytic activities in various organic transformations.

Similarly, aminophenol-based ligands have garnered significant attention due to their ability to stabilize metal centers in different oxidation states and their involvement in bio-inspired catalytic reactions. derpharmachemica.com While 5-aminoisobenzofuran-1(3H)-one is not a phenol, further synthetic modifications could introduce hydroxyl groups onto the aromatic ring, leading to the formation of aminophenol-type ligands. The resulting metal complexes could exhibit interesting catalytic properties, for example, in oxidation reactions or C-H activation processes. The isobenzofuranone core could play a role in modulating the electronic and steric properties of the metal center, thereby influencing its catalytic performance.

The development of such ligands and their corresponding metal complexes derived from this compound represents a promising avenue for the discovery of new and efficient catalysts for a variety of chemical transformations.

Future Research Directions and Unexplored Avenues for 5 Nitroisobenzofuran 1 3h One

Development of Novel and Highly Efficient Synthetic Routes

The future development of 5-Nitroisobenzofuran-1(3H)-one chemistry is fundamentally reliant on the establishment of novel and efficient synthetic pathways. While general methods for the synthesis of isobenzofuranones (also known as phthalides) exist, their application to the 5-nitro derivative, and the optimization of such processes, remains a key area for exploration.

Future research could focus on the following:

Directed C-H Functionalization: A promising avenue lies in the direct C-H nitration of isobenzofuran-1(3H)-one. This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials. Research efforts could be directed towards the discovery of new catalyst systems, potentially involving transition metals, that can achieve high regioselectivity for the C5 position.

Flow Chemistry Synthesis: The use of microreactor technology could offer significant advantages for the synthesis of this compound, particularly in managing the exothermic nature of nitration reactions. Continuous flow processes can enhance safety, improve reaction control, and facilitate scale-up.

Biocatalytic Approaches: The exploration of enzymatic catalysis for the synthesis or modification of isobenzofuranones is an emerging field. Future research could investigate the potential of engineered enzymes to perform regioselective nitration or to asymmetrically functionalize the lactone ring, leading to chiral derivatives of this compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| Directed C-H Functionalization | High atom economy, reduced waste | Development of regioselective catalysts |

| Flow Chemistry Synthesis | Enhanced safety, improved control, scalability | Optimization of reactor design and reaction conditions |

| Biocatalytic Approaches | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Discovery of Unconventional Reactivity Profiles and Novel Transformations

The interplay between the electrophilic nitro group and the lactone functionality in this compound is anticipated to give rise to a unique and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity for novel chemical transformations.

Key areas for investigation include:

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nitro group is expected to activate the aromatic ring towards nucleophilic attack. Systematic studies with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) could lead to the synthesis of a diverse library of 5-substituted isobenzofuranones.

Reductive Chemistry: The selective reduction of the nitro group to other functionalities, such as an amine, hydroxylamine, or nitroso group, in the presence of the lactone, would provide access to a variety of new derivatives. The development of chemoselective reduction methods will be crucial.

Photochemical Transformations: The nitro group can participate in a range of photochemical reactions. Investigating the photochemistry of this compound could unveil novel rearrangement or cycloaddition pathways, leading to complex molecular scaffolds.

Expansion of Synthetic Utility Beyond Current Applications

Beyond its fundamental reactivity, the true potential of this compound lies in its application as a versatile building block in organic synthesis. Future research should focus on expanding its synthetic utility beyond the currently limited scope.

Potential applications to be explored:

Synthesis of Biologically Active Molecules: The isobenzofuranone core is present in numerous natural products with interesting biological activities. The 5-amino derivative, obtained from the reduction of this compound, could serve as a key intermediate in the synthesis of novel pharmaceutical agents.

Development of Functional Materials: The polar nature of the nitro group and the rigid isobenzofuranone scaffold could be exploited in the design of new organic materials. For example, derivatives of this compound could be investigated for applications in nonlinear optics or as components of liquid crystals.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The combination of the lactone and a functional group derived from the nitro group could provide a unique chiral environment for metal-catalyzed reactions.

Advanced Computational Modeling for Predictive Research in this compound Chemistry

The integration of computational chemistry will be instrumental in guiding and accelerating future research on this compound. Theoretical modeling can provide valuable insights into the molecule's properties and reactivity, enabling more targeted and efficient experimental investigations.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of proposed synthetic routes and transformations. This can help in understanding the factors that control reactivity and selectivity.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the NMR, IR, and UV-Vis spectra of this compound and its derivatives. This can aid in the characterization of new compounds and in the interpretation of experimental data.

Virtual Screening for Biological Activity: Molecular docking and other computational techniques can be used to screen libraries of virtual derivatives of this compound against biological targets. This can help in identifying promising candidates for further experimental investigation as potential therapeutic agents.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties (UV-Vis) |

| Molecular Docking | Virtual screening for potential biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-nitroisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions. For example, refluxing 2-hydroxyphenylacetic acid with p-TsOH in toluene (Dean–Stark trap) removes water, driving the reaction to completion . Yield optimization requires precise temperature control (140°C) and catalyst selection (e.g., palladium acetate for related phthalide derivatives) . Purity is achieved through silica gel chromatography (hexane:ethyl acetate eluent) and recrystallization from acetone .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography confirms planar molecular geometry, with bond lengths and angles consistent with aromatic and lactone systems . Complementary techniques include:

- NMR : and NMR identify substituent effects (e.g., nitro group deshielding adjacent protons) .

- FT-IR : Peaks at ~1736 cm (C=O stretch) and ~1601 cm (aromatic C=C) validate functional groups .

- HRMS : Accurate mass measurements confirm molecular formula (e.g., [M+H] for CHNO) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Storage under inert gas (N) at 2–8°C in amber glass vials prevents decomposition. Solubility in acetone or DMSO facilitates experimental use, but aqueous solutions require pH monitoring (acidic conditions stabilize the lactone ring) .

Advanced Research Questions

Q. How can computational methods elucidate the bioactivity of 5-nitroisobenzofuran derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or platelet receptors. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity . For example, nitro groups enhance electrophilicity, influencing radical scavenging mechanisms .

Q. What strategies resolve contradictions in analytical data for nitro-substituted isobenzofuranones?

- Methodological Answer : Discrepancies in NMR or crystallographic data may arise from tautomerism or polymorphism. Techniques include:

- Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) .

- Powder X-ray diffraction (PXRD) : Differentiates polymorphs by comparing experimental vs. simulated patterns .